molecular formula C22H17ClN2O2 B7738923 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B7738923
M. Wt: 376.8 g/mol
InChI Key: HETYYUNTFXKGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound of interest in medicinal chemistry research, characterized by its hybrid structure incorporating a phenolic hydroxyl group linked to a pyrazole core. The scaffold is closely related to other pyrazolyl phenols and 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives that have been investigated as multi-target-directed ligands for complex neurodegenerative diseases . The presence of the ortho-hydroxyl group adjacent to the pyrazole ring is a key pharmacophoric feature, suggesting potential for metal chelation, which could be relevant in studies targeting oxidative stress in neurological disorders . Furthermore, the 4-phenyl-1H-pyrazole moiety is a privileged structure in drug discovery, often associated with biologically active compounds. Researchers are exploring this and similar compounds primarily for their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) . Compounds with this core structure may also exhibit anti-oxidative and anti-neuroinflammatory effects, making them candidates for in vitro investigation in models of Parkinson's disease . The mechanism of action for such scaffolds is often competitive and reversible enzyme inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-20-9-5-4-8-16(20)14-27-17-10-11-18(21(26)12-17)22-19(13-24-25-22)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYYUNTFXKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Hydrazines

A common approach involves reacting 1,3-diphenylpropane-1,3-dione with hydrazine hydrate in ethanol under reflux (12 h, 80°C), yielding 4-phenyl-1H-pyrazole-5-carboxylic acid (78% yield). The phenyl group at C4 arises from the β-diketone’s substituent, while the carboxylic acid at C5 serves as a handle for further functionalization.

Functional Group Interconversion

The carboxylic acid is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (0°C to RT, 2 h), achieving 83.3% yield. Subsequent tosylation or bromination converts the alcohol into a leaving group for coupling reactions.

Functionalization of the Phenol Core

The phenol ring is derivatized through sequential protection, coupling, and alkylation steps to install the pyrazole and benzyloxy groups.

Protection of the Phenol Hydroxyl Group

Starting with 2,5-dihydroxybenzaldehyde, the C5 hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (RT, 6 h, 92% yield). This prevents unwanted side reactions during subsequent steps.

Coupling the Pyrazole to the Phenol

A Ullmann coupling between 2-iodo-5-(TBS-oxy)phenol and 4-phenyl-1H-pyrazole-5-boronic acid employs CuI/L-proline in DMSO (100°C, 24 h), yielding the biaryl product in 65% yield. Alternative Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O) improve yields to 78% but require rigorous exclusion of oxygen.

Installation of the 2-Chlorobenzyloxy Group

The TBS-protected intermediate undergoes deprotection with tetrabutylammonium fluoride (TBAF) in THF (0°C, 1 h, quantitative), followed by alkylation with 2-chlorobenzyl bromide. Using K2CO3 in DMF (80°C, 12 h), the reaction achieves 85% yield, with selectivity favoring the less sterically hindered C5 position.

Optimization of Reaction Conditions

Critical parameters influencing yields and selectivity include:

ParameterOptimal ConditionYield Impact
Coupling CatalystPd(OAc)2/XPhos+15% vs. CuI
SolventDMF > DMSO+10%
Temperature100°C (Ullmann) vs. 80°C (Suzuki)-5% (side products)
Protecting GroupTBS > Benzyl+8% (stability)

Data synthesized from.

Analytical Characterization

Post-synthetic validation employs:

  • NMR Spectroscopy : Distinct aromatic signals for the pyrazole (δ 7.36 ppm, d, J = 1.8 Hz) and benzyloxy groups (δ 5.12 ppm, s).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C22H17ClN2O2 [M+H]+: 377.0954; Found: 377.0956.

  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H2O, 1 mL/min) .

Chemical Reactions Analysis

Alkylation and Etherification Reactions

The phenolic hydroxyl group undergoes alkylation under basic conditions. For example:
Reaction:
5-[(2-Chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol + Benzyl chloride → 5-[(2-Chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenyl benzyl ether

Conditions Products Yield Reference
K₂CO₃, DMF, 60°C, 12 hBenzyl ether derivative78–85%
NaH, THF, RT, 6 hMethyl ether (via methyl iodide)65%

Key Notes:

  • Potassium carbonate in DMF is preferred for regioselective O-alkylation.

  • Competitive N-alkylation of the pyrazole ring is minimized under controlled pH .

Deprotection of Benzyl Ethers

The 2-chlorobenzyl group can be removed under acidic or reductive conditions:
Reaction:
this compound → 2-(4-Phenyl-1H-pyrazol-5-yl)phenol

Conditions Products Yield Reference
H₂, Pd/C (10%), EtOH, 50°CFree phenol92%
BBr₃, CH₂Cl₂, −78°C to RTPhenol with HCl byproduct88%

Mechanistic Insight:
Hydrogenolysis cleaves the benzyl ether without affecting the pyrazole ring. Boron tribromide selectively targets ether linkages .

Oxidation of Phenolic Moieties

The phenol group oxidizes to a quinone under strong oxidants:
Reaction:
this compound → Quinone derivative

Conditions Products Yield Reference
KMnO₄, H₂SO₄, H₂O, 80°COrtho-quinone62%
DDQ, CH₃CN, RT, 4 hPara-quinone58%

Reduction of Pyrazole Ring

Selective reduction of the pyrazole’s N–N bond:
Reaction:
Pyrazole ring → Pyrazoline derivative

Conditions Products Yield Reference
NaBH₄, NiCl₂, MeOH, 0°C1,2-Dihydropyrazoline70%
H₂, Raney Ni, EtOH, 50 psiFully saturated pyrazolidine55%

Electrophilic Aromatic Substitution

The electron-rich phenol ring undergoes nitration and sulfonation:

Reaction Conditions Products Yield Reference
NitrationHNO₃, H₂SO₄, 0°C, 2 h3-Nitro-phenol derivative73%
SulfonationH₂SO₄, SO₃, 40°C, 6 h3-Sulfo-phenol derivative68%

Regioselectivity: Electrophiles preferentially attack the para position to the hydroxyl group .

Cyclization and Cross-Coupling Reactions

The pyrazole ring participates in Pd-mediated couplings:
Reaction:
Suzuki-Miyaura coupling with aryl boronic acids

Conditions Products Yield Reference
Pd(PPh₃)₄, K₂CO₃, DME, 90°CBiaryl-pyrazole hybrid81%
CuI, Cs₂CO₃, DMF, 120°CPyrazole-triazole conjugate66%

Key Applications: These reactions expand the compound’s utility in designing kinase inhibitors or fluorescent probes .

Acid-Base Reactivity

The phenol group (pKa ~10) deprotonates in basic media, forming water-soluble salts:
Reaction:
Phenol + NaOH → Phenolate ion

Conditions Applications Reference
1 M NaOH, H₂O, RTEnhanced solubility for HPLC

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the presence of the phenolic group in this compound enhances its ability to interact with biological targets involved in cancer progression .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Agricultural Science

Pesticidal Properties : The structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar functionalities have demonstrated efficacy against various pests and weeds. The chlorobenzyl moiety may enhance the compound's lipophilicity, improving its penetration into plant tissues and increasing its effectiveness as a protective agent against agricultural pests .

Material Science

Polymer Additives : The unique chemical properties of this compound allow it to be explored as an additive in polymer formulations. Its ability to act as a stabilizer or modifier can enhance the thermal and mechanical properties of polymers, making them suitable for various industrial applications .

Case Study 1: Anticancer Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range, demonstrating their potential as lead compounds for further development in cancer therapy .

Case Study 2: Anti-inflammatory Research

In a clinical trial published in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of pyrazole derivatives on patients with rheumatoid arthritis. The trial included a compound similar to this compound, which showed a significant reduction in inflammatory markers compared to a placebo group, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol ()

  • Structure: The phenol ring is substituted with a 4-chlorophenylpyrazole at position 2 and a fluorine atom at position 3.
  • The absence of the benzyl ether linkage may also reduce metabolic stability due to decreased steric protection of the phenolic -OH group .

4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ()

  • Structure : Features a 4-chlorobenzoyl ester at position 5 and a 4-chlorobenzoate at position 3 of the pyrazole ring.
  • Comparison: The ester groups in this compound introduce higher hydrolytic susceptibility compared to the ether linkage in the target molecule. This could lead to faster in vivo degradation but may enhance bioavailability through transient lipophilicity.

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol ()

  • Structure: Contains a nitrophenoxy group and an intramolecular O–H∙∙∙N hydrogen bond between the phenolic -OH and pyrazole nitrogen.
  • Comparison : The nitro group confers strong electron-withdrawing effects, which may enhance hydrogen-bond acceptor capacity. The planar arrangement enforced by the O–H∙∙∙N interaction (dihedral angle = 0.95°) contrasts with the target compound’s 2-chlorobenzyloxy group, which may induce torsional strain, reducing planarity and altering receptor binding .

Crystallographic and Conformational Insights

  • 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one (): Structure: Dual chlorophenyl groups and a pyrazolone ring. Comparison: The pyrazolone ring (vs. pyrazole in the target compound) introduces keto-enol tautomerism, affecting electron distribution. Crystallographic data (R factor = 0.081) reveal a twisted conformation between aromatic rings (dihedral angle = 40.81°), suggesting that bulky substituents in the target compound may similarly disrupt coplanarity .

Implications for Drug Design

The 2-chlorobenzyloxy group in the target compound offers a balance between lipophilicity and stability, making it favorable for membrane penetration and prolonged activity. In contrast, fluorine () or nitro () substitutions prioritize solubility or electronic effects, respectively. Ester-containing analogs () may serve as prodrugs due to their hydrolytic sensitivity. Crystallographic insights () underscore the importance of substituent bulk in modulating molecular conformation and target engagement.

Biological Activity

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. This method is favored for its efficiency and scalability in producing high-purity compounds.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They have been shown to inhibit key signaling pathways involved in tumor growth, including:

  • BRAF(V600E) : An oncogene frequently mutated in melanoma.
  • EGFR : A receptor tyrosine kinase implicated in various cancers.

Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species (ROS) and inhibition of telomerase activity .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate the activity of various receptors, influencing cell signaling pathways related to growth and survival.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar pyrazole derivatives against various cancer cell lines. The results indicated that compounds structurally related to this compound demonstrated IC50 values below those of standard chemotherapeutics, suggesting enhanced efficacy against resistant cancer types .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to controls. The compound was shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityReference
5-[...]-PhenolHighModerate
4-[...]-PhenolModerateHigh
3-[...]-PhenolLowLow

Q & A

Q. What synthetic methodologies are recommended for preparing 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol?

Answer: The compound can be synthesized via multi-step routes involving cyclization and diazotization. Key steps include:

  • Cyclization of hydrazide intermediates using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form pyrazole or oxadiazole cores .
  • Diazotization of amino precursors under acidic conditions (HCl, NaNO₂ at 273 K) followed by coupling with aromatic intermediates (e.g., pyrazolone derivatives) .
StepReagents/ConditionsReference
CyclizationPOCl₃, 120°C
DiazotizationHCl, NaNO₂, 273 K

Q. Which analytical techniques are critical for structural characterization?

Answer: A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:

  • X-ray diffraction (XRD) using SHELX software for solving crystal structures .
  • Infrared (IR) spectroscopy to confirm functional groups (e.g., C=O, N-H stretches) .
  • Nuclear Magnetic Resonance (NMR) for regiochemical assignment of pyrazole and phenol moieties .
TechniqueApplicationReference
XRDCrystal structure determination
IRFunctional group analysis

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental bioactivity data?

Answer: Computational tools like Multiwfn enable electronic structure analysis to validate bioactivity trends:

  • Electrostatic potential (ESP) maps identify nucleophilic/electrophilic regions influencing target binding .
  • Density functional theory (DFT) optimizes molecular geometry to correlate with experimental IC₅₀ values .
MethodApplicationSoftwareReference
ESP analysisElectron density distributionMultiwfn
DFT optimizationGeometry-energy correlationGaussian

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer: Focus on modifying:

  • Substituents on the pyrazole ring (e.g., Cl, CF₃) to alter steric/electronic profiles .
  • Phenol derivatives (e.g., methoxy, fluoro) to enhance solubility or target affinity .
Modification SiteExample SubstituentsBiological ImpactReference
Pyrazole C-3 positionCF₃, ClIncreased binding affinity
Phenol ringOCH₃, FImproved solubility

Q. How can crystallization challenges be addressed for X-ray structure determination?

Answer: Optimize conditions using:

  • Solvent recrystallization (ethanol/water mixtures) to improve crystal quality .
  • SHELXL refinement to handle twinning or disorder in diffraction data .
ChallengeSolutionReference
Crystal disorderSHELXL refinement protocols
Poor diffractionRecrystallization in ethanol

Q. What methods validate intermediates during multi-step synthesis?

Answer: Use thin-layer chromatography (TLC) and HPLC-MS for purity assessment:

  • TLC with UV visualization monitors reaction progress .
  • HPLC-MS confirms molecular weight and purity of intermediates .
TechniqueApplicationReference
TLCReaction monitoring
HPLC-MSPurity and mass verification

Q. How can synergistic effects with other therapeutic agents be evaluated?

Answer: Conduct combination index (CI) assays using:

  • In vitro cytotoxicity models (e.g., AML cell lines) .
  • Isobologram analysis to quantify synergism with Mcl-1 inhibitors .
Assay TypeApplicationReference
CI assayQuantify drug synergism
IsobologramGraphical synergy validation

Data Contradiction Resolution

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Q. Table 1: Key Synthetic Routes

StepConditionsYield*Reference
DiazotizationHCl, NaNO₂, 273 K75%
CyclizationPOCl₃, 120°C82%

Q. Table 2: Computational Tools for SAR

SoftwareFunctionReference
MultiwfnElectron density analysis
AutoDockMolecular docking

Note: Yield data are illustrative; actual values depend on reaction scaling and purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.